Magnesiumcarbonatehydroxide

Description

Nomenclature and Structural Diversity of Magnesium Carbonate Hydroxide (B78521) Minerals and Synthetics

The family of magnesium carbonate hydroxide compounds includes several distinct minerals and synthetic forms, each with a unique structure. nih.govatamanchemicals.com Key members of this group include hydromagnesite (B1172092), dypingite, artinite, and nesquehonite, which is a hydrated magnesium carbonate but often discussed in the context of these basic carbonates due to its role as a precursor. mdpi.comtaylorandfrancis.com

These minerals differ in their chemical formula and crystalline structure. For instance, hydromagnesite is chemically represented as Mg5(CO3)4(OH)2·4H2O, while dypingite is Mg5(CO3)4(OH)2·5H2O. mdpi.com Artinite has the formula Mg2(CO3)(OH)2·3H2O. nih.gov Nesquehonite, a hydrated carbonate, is MgCO3·3H2O. nih.gov The structural differences extend to their crystal systems, with nesquehonite having a monoclinic structure and hydromagnesite exhibiting a monoclinic or triclinic structure. wikipedia.orgatamanchemicals.com

The following table summarizes the key characteristics of these compounds:

Interactive Data Table of Magnesium Carbonate Hydroxide Minerals and Synthetics

| Mineral Name | Chemical Formula | Crystal System |

|---|---|---|

| Hydromagnesite | Mg5(CO3)4(OH)2·4H2O | Monoclinic/Triclinic |

| Dypingite | Mg5(CO3)4(OH)2·5H2O | Monoclinic |

| Artinite | Mg2(CO3)(OH)2·3H2O | Monoclinic |

| Nesquehonite | MgCO3·3H2O | Monoclinic |

Academic Significance and Interdisciplinary Research Relevance of Basic Magnesium Carbonates

The study of basic magnesium carbonates holds significant academic importance and spans multiple scientific disciplines. In geology and mineralogy, these compounds are investigated to understand low-temperature geochemical processes and the weathering of ultramafic rocks. mdpi.com Their formation and transformation pathways, such as the conversion of nesquehonite to hydromagnesite at temperatures above 50°C, provide insights into mineral evolution. taylorandfrancis.com

In materials science, basic magnesium carbonates are explored for various applications. Hydromagnesite, for example, is utilized as a flame retardant filler in polymers. researchgate.net The synthesis of these compounds with controlled morphologies and pore structures is a key area of research, with potential applications in catalysis and adsorption. nih.govdiva-portal.org The thermal decomposition of magnesium carbonate hydroxide to produce magnesium oxide is a crucial process in the manufacturing of refractory materials. wikipedia.orgresearchgate.net

Furthermore, the interdisciplinary nature of this research is evident in its environmental applications. The carbonation of magnesium-rich minerals and industrial byproducts is being investigated as a method for carbon capture and sequestration, a critical technology for mitigating climate change. acs.orgpatsnap.comresearchgate.net The study of these reactions contributes to the development of more sustainable industrial processes. scielo.org.za

Scope and Research Objectives for Magnesium Carbonate Hydroxide Investigations

Current and future research on magnesium carbonate hydroxide compounds is focused on several key objectives. A primary goal is to develop cost-effective and environmentally friendly synthesis methods for these materials. up.ac.za This includes exploring novel synthesis routes, such as the carbonation of magnesium hydroxide slurries and the use of additives to control crystal growth and morphology. up.ac.zachemicalbook.com

Another significant research direction is the detailed characterization of the physical and chemical properties of both natural and synthetic magnesium carbonate hydroxides. This involves utilizing advanced analytical techniques to understand their crystal structure, thermal stability, and surface properties. researchgate.netup.ac.za The insights gained from these studies are crucial for optimizing their performance in various applications.

Furthermore, a major focus of ongoing research is to explore and expand the applications of these compounds. This includes investigating their potential in emerging fields such as biomedical materials and advanced functional ceramics. diva-portal.orgchemicalbook.com For instance, the use of mesoporous magnesium carbonate as a drug delivery vehicle is a promising area of investigation. scirp.org The ultimate aim is to bridge the gap between fundamental scientific understanding and the development of practical, real-world applications that address pressing environmental and industrial challenges. patsnap.com

Structure

2D Structure

Properties

IUPAC Name |

pentamagnesium;tetracarbonate;dihydroxide;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CH2O3.5Mg.7H2O/c4*2-1(3)4;;;;;;;;;;;;/h4*(H2,2,3,4);;;;;;7*1H2/q;;;;5*+2;;;;;;;/p-10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKPPTNZIUYFJR-UHFFFAOYSA-D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

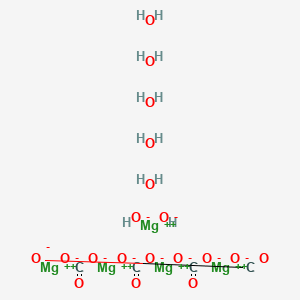

Molecular Formula |

C4H12Mg5O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Controlled Crystallization of Magnesium Carbonate Hydroxide Materials

Advanced Solution-Based Synthesis Methodologies

The production of magnesium carbonate hydroxide (B78521) can be achieved through various sophisticated solution-based approaches. These methods range from the carbonation of magnesium precursors to the use of microwave irradiation and bio-inspired routes, allowing for tailored material properties.

A prevalent method for synthesizing magnesium carbonate hydroxide involves the carbonation of magnesium hydroxide (Mg(OH)₂) or magnesium oxide (MgO) slurries. This process typically includes sparging carbon dioxide (CO₂) gas through an aqueous suspension of the precursor. The reaction of MgO with water first forms Mg(OH)₂, which then reacts with CO₂ to produce hydrated magnesium carbonates nih.gov. The addition of MgO to cementitious materials, for instance, leads to the formation of Mg(OH)₂ and its subsequent carbonation to form hydrated magnesium carbonates nih.gov.

The efficiency and outcome of the carbonation process are influenced by several experimental parameters. Studies have shown that factors such as slurry pH, temperature, and the rate of CO₂ supply significantly affect the physicochemical properties of the final product journalssystem.comjournalssystem.comresearchgate.net. For example, one study established that a temperature of 20°C was optimal for producing lighter and less agglomerated magnesium oxide from the calcination of the carbonate precursor journalssystem.com. High-pressure conditions are often required to produce magnesium carbonate from the carbonation of magnesium hydroxide usda.gov. In one investigation, complete carbonation of a synthetic magnesia sample was achieved at 175 °C and 117 bar mdpi.com.

Table 1: Synthesis of Magnesium Carbonate Hydroxide via Carbonation of Precursors

| Precursor | CO₂ Supply Rate | Temperature (°C) | Pressure (bar) | Resulting Product | Reference |

|---|---|---|---|---|---|

| Magnesium Hydroxide (5% suspension) | 2 dm³/min | 20 | Ambient | Magnesium Carbonate (leading to low-density MgO after calcination) | journalssystem.com |

| Magnesium Hydroxide (5% suspension) | 5 dm³/min | 40 | Ambient | Magnesium Carbonate (leading to higher density MgO after calcination) | journalssystem.com |

| Synthetic Magnesia (>97 wt% MgO) | Not specified | 175 | 117 | Magnesium Carbonate (>95% carbonation) | mdpi.com |

| Olivine (B12688019) (35.57% MgO) with additives | Not specified | 175 | 117 | Magnesium Carbonate | mdpi.com |

Precipitation from aqueous solutions containing soluble magnesium salts and a carbonate source is a versatile method for producing magnesium carbonate hydroxide. Commonly used magnesium precursors include magnesium chloride (MgCl₂), magnesium sulfate (B86663) (MgSO₄), and magnesium nitrate (B79036) (Mg(NO₃)₂) researchgate.net. The precipitating agent is typically an alkali carbonate, such as sodium carbonate (Na₂CO₃).

The reaction conditions, such as temperature, pH, and the initial concentration of reactants, play a crucial role in determining the crystalline phase and morphology of the precipitate usda.gov. For instance, reacting MgCl₂ with Na₂CO₃ at temperatures between 273 and 363 K can yield various magnesium carbonate hydrates with distinct morphologies inrs.ca. At lower temperatures (room temperature to 328 K), needle-like morphologies are common, while at higher temperatures (333-368 K), sheet-like crystallites become the preferred form mdpi.com.

Hydrothermal synthesis involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is employed to produce well-defined crystalline structures of magnesium carbonate hydroxides, such as nesquehonite (MgCO₃·3H₂O) and hydromagnesite (B1172092) (4MgCO₃·Mg(OH)₂·4H₂O).

Nesquehonite is often formed at near-ambient conditions, while its transformation to the more stable hydromagnesite occurs at elevated temperatures, typically starting around 52°C inrs.ca. Research has demonstrated that nesquehonite precipitates at temperatures of 25, 40, and 50 °C, while hydromagnesite is formed at temperatures of 60, 70, 80, and 90 °C through the transition from nesquehonite inrs.ca. The hydrothermal method allows for the synthesis of specific morphologies by controlling parameters like temperature, pressure, and reaction time. For example, porous rod-like hydromagnesite can be generated at temperatures between 328-353 K and a pH of 9.30 researchgate.net.

Table 2: Hydrothermal Synthesis of Magnesium Carbonate Hydroxide Phases

| Starting Material | Temperature (°C) | Pressure (bar) | Duration | Resulting Phase & Morphology | Reference |

|---|---|---|---|---|---|

| Thermally-activated serpentine (B99607) solution | 25, 40, 50 | Ambient | Not specified | Nesquehonite | inrs.ca |

| Thermally-activated serpentine solution | 60, 70, 80, 90 | Ambient | Not specified | Hydromagnesite (via nesquehonite transition) | inrs.ca |

| Nesquehonite whiskers | 328-353 K (55-80 °C) | Not specified | >60 min | Porous rod-like hydromagnesite | researchgate.net |

| Nesquehonite whiskers | Not specified | Not specified | Not specified | Irregular flower-like hydromagnesite (at pH 10.0) | researchgate.net |

| Nesquehonite whiskers | Not specified | Not specified | Not specified | Flat layered hydromagnesite (at pH 11.0) | researchgate.net |

Microwave-assisted synthesis is a rapid and energy-efficient method for producing nanostructured materials. This technique utilizes microwave radiation to heat the reactants, leading to faster reaction rates and often resulting in products with unique properties. While much of the research in this area has focused on the synthesis of magnesium hydroxide nanoparticles, the principles can be extended to magnesium carbonate hydroxides.

The process typically involves the reaction of a magnesium salt, like magnesium sulfate, with a precipitating agent, such as sodium hydroxide, in a microwave reactor nih.gov. The use of dispersants like cetyltrimethylammonium bromide (CTAB) can help control the particle size and morphology, leading to the formation of nano-sheets nih.gov. The synthesis parameters, including microwave power, irradiation time, and precursor concentration, are critical in determining the final product characteristics.

In recent years, there has been a growing interest in developing environmentally friendly and sustainable methods for nanoparticle synthesis. Bio-mediated and green synthesis routes utilize biological entities such as plants and microorganisms, or their extracts, to facilitate the formation of inorganic compounds.

For instance, hydrated magnesium carbonate hydroxide has been used in conjunction with lactic acid fermentation to produce magnesium dilactate, showcasing a sustainable synthesis method mdpi.com. The use of magnesium carbonate in microbial fermentation systems can help maintain optimal pH levels and provide essential magnesium ions for microbial growth and metabolism patsnap.com. Additionally, studies have shown that various aerobic bacteria can mediate the formation of magnesium-containing carbonates acs.org. Plant extracts are also being explored for the green synthesis of magnesium-based nanoparticles, offering an eco-friendly alternative to conventional chemical methods mdpi.com.

Factors Governing Reaction Kinetics and Crystallization Pathways

The kinetics of precipitation and the subsequent crystallization pathways of magnesium carbonate hydroxide are governed by a complex interplay of various physicochemical factors. Understanding these factors is crucial for controlling the final product's properties.

Key parameters that influence the reaction kinetics and crystallization include temperature, pH, initial reactant concentrations, and the presence of additives usda.gov. The supersaturation of the solution is a primary driving force for nucleation and crystal growth nih.gov.

The pH of the reaction medium significantly affects the morphology of the resulting crystals. For example, in the precipitation of magnesium carbonate hydrates, lower pH values tend to favor needle-like morphologies, while higher pH values promote the formation of sheet-like structures that can assemble into more complex shapes like rosettes mdpi.com. Temperature also plays a critical role; increasing the temperature generally accelerates the precipitation kinetics and can induce phase transformations, such as the conversion of nesquehonite to hydromagnesite inrs.ca.

Additives can also have a pronounced effect on the crystallization process. For instance, citrate (B86180) has been shown to delay the nucleation of amorphous magnesium carbonate by destabilizing prenucleation ion associates geochemicalperspectivesletters.orggeochemicalperspectivesletters.org. This forces the system through a liquid-liquid separation before the formation of a solid, resulting in less hydrated and more stable amorphous and crystalline phases geochemicalperspectivesletters.orggeochemicalperspectivesletters.org. The presence of dissolved silica (B1680970) has been found to enhance the formation of nesquehonite and increase its stability against transformation to hydromagnesite nih.gov.

Influence of Temperature and Pressure Regimes on Product Formation

The formation and crystallization of magnesium carbonate hydroxide are significantly influenced by temperature and pressure. These parameters dictate the specific phase of magnesium carbonate that precipitates, including its hydration state and crystalline structure.

At ambient temperature (25°C) and atmospheric pressure (1 bar), the precipitation from a solution containing magnesium and carbonate ions typically yields nesquehonite (MgCO₃·3H₂O). researchgate.net However, as the temperature and pressure increase, different phases of magnesium carbonate hydroxide are formed. For instance, at 120°C and a CO₂ partial pressure of 3 bar, hydromagnesite ((MgCO₃)₄·Mg(OH)₂·4H₂O) is initially formed, which then transforms into magnesite (MgCO₃) over a period of 5 to 15 hours. researchgate.net

Higher pressures can further influence the reaction. At 120°C and a CO₂ partial pressure of 100 bar, magnesite can form directly, and at elevated supersaturation levels, it may co-precipitate with hydromagnesite. researchgate.net In some cases, hydromagnesite formed under these conditions can transform into magnesite within a few hours. researchgate.net Research indicates that optimal conditions for the carbonation of magnesium-containing minerals to form magnesium carbonate are often in the temperature range of 150–185°C and pressures of 135–150 bar. mdpi.com

Hydrothermal synthesis, which involves heating aqueous solutions in a sealed vessel, provides another route to control the formation of magnesium carbonate hydroxide. For example, a hydrothermal reaction at temperatures between 100°C and 200°C can be used to produce basic magnesium carbonate. google.com The specific temperature within this range affects the solubility of the magnesium hydroxide precursor and the reaction rate. google.com

The stability of the resulting magnesium carbonate is also dependent on these conditions. While magnesium carbonate can decompose at high temperatures, high pressure can suppress this decomposition. For instance, at 800°C, a pressure of 3 GPa can prevent the decomposition of MgCO₃ to magnesium oxide (MgO). usda.gov

Table 1: Influence of Temperature and Pressure on Magnesium Carbonate Hydroxide Formation

| Temperature (°C) | Pressure (bar CO₂) | Predominant Product(s) |

|---|---|---|

| 25 | 1 | Nesquehonite (MgCO₃·3H₂O) researchgate.net |

| 120 | 3 | Hydromagnesite ((MgCO₃)₄·Mg(OH)₂·4H₂O), transforming to Magnesite (MgCO₃) researchgate.net |

| 120 | 100 | Magnesite (MgCO₃), sometimes with Hydromagnesite researchgate.net |

| 150-185 | 135-150 | Optimal for Magnesite (MgCO₃) formation mdpi.com |

| 100-200 | Autogenous | Basic Magnesium Carbonate google.com |

Role of Carbon Dioxide Concentration and Gas Flow Rates

The concentration of carbon dioxide (CO₂) and the rate at which it is introduced into the reaction system are critical parameters in the synthesis of magnesium carbonate hydroxide. These factors directly influence the reaction kinetics and the properties of the final product.

The partial pressure of CO₂ in the reaction environment is a key determinant of the magnesium carbonate phase that is formed. researchgate.net At a constant temperature, varying the CO₂ pressure can lead to the precipitation of different forms of magnesium carbonate. For example, at 120°C, increasing the CO₂ partial pressure from 3 bar to 100 bar can shift the product from hydromagnesite to direct magnesite formation. researchgate.net This is because the CO₂ concentration affects the equilibrium of carbonate and bicarbonate ions in the solution, which in turn influences the supersaturation and nucleation of different magnesium carbonate species.

In systems where a magnesium hydroxide slurry is carbonated, the CO₂ gas is sparged through the slurry. mdpi.com The efficiency of this process is dependent on the interfacial area between the gas and liquid phases, which is influenced by the gas flow rate and the stirring rate of the reactor. A study found that for a CO₂ flow rate of 1 L/min, a stirring rate of 650 rpm was optimal for the precipitation of magnesium carbonate. acs.orgresearchgate.net

The interplay between CO₂ concentration, gas flow rate, and other reaction parameters like pH and temperature allows for the selective synthesis of different magnesium carbonate hydrates. For instance, by controlling the gas flow rate, reaction temperature, and initial reactant concentrations, rose-like basic magnesium carbonate with varying particle sizes can be synthesized. icm.edu.pl

Impact of Precursor Purity and Concentration on Crystallinity

The purity and concentration of the precursor materials are crucial factors that significantly influence the crystallinity, phase, and morphology of the resulting magnesium carbonate hydroxide.

Precursor Purity: The presence of impurities in the precursor materials can affect the nucleation and growth of crystals. High-purity reactants are generally preferred to obtain a product with a well-defined crystal structure and uniform properties. For instance, the synthesis of magnesium hydroxide with high purity and a uniform particle size distribution has been achieved using magnesium chloride (MgCl₂) and sodium hydroxide (NaOH) as reactive materials. hep.com.cn The use of analytical-grade reagents ensures a high purity of the synthesized products. acs.org

Precursor Concentration: The initial concentration of the magnesium source and the precipitating agent in the solution directly impacts the supersaturation level, which is a key driving force for nucleation and crystal growth.

High Concentrations: Using relatively concentrated solutions of MgCl₂ and NaOH can lead to the formation of Mg(OH)₂ platelet crystals without the need for dispersants, provided the operating conditions are carefully controlled. acs.org The reactant concentration can affect the particle size of the product; however, in some systems, the particle size of magnesium hydroxide remains relatively constant as the reactant concentration varies. acs.org

Low Concentrations: In some cases, a low concentration of Mg²⁺ in the starting material may necessitate multiple batches to collect a sufficient amount of product. researchgate.net

Supersaturation: The supersaturation ratio, which is influenced by the initial reactant concentrations, is a critical variable affecting the formation of different magnesium carbonate phases. usda.gov Varying the concentrations of reactants like sodium carbonate (Na₂CO₃) and magnesium chloride hexahydrate (MgCl₂·6H₂O) can generate supersaturated solutions from which different phases such as artinite, hydromagnesite, and magnesite can precipitate. usda.gov

The choice of precursor also plays a role. Different magnesium sources, such as magnesium oxide (MgO), magnesium chloride (MgCl₂), and magnesium sulfate (MgSO₄), can lead to the formation of magnesium carbonate with different morphologies and particle sizes. For example, rhombohedral microcrystallites of magnesium carbonate synthesized hydrothermally using Mg powder were about 10 μm, while those synthesized from Mg(OH)₂ and MgSO₄ were about 1–2 μm. researchgate.net

Effects of Additives and Modifiers on Crystal Growth and Morphology

The addition of certain chemical compounds, known as additives or modifiers, can significantly influence the crystal growth and morphology of magnesium carbonate hydroxide. These substances can alter the nucleation process, inhibit or promote growth on specific crystal faces, and ultimately control the size, shape, and phase of the final product.

Additives can have a positive influence on the carbonation rate. mdpi.com For example, the formation of magnesium carbonate from olivine at high pressure and temperature is possible in the presence of additives like sodium hydrogen carbonate, oxalic acid, and ascorbic acid. mdpi.com

Organic additives, in particular, have been shown to have a pronounced effect. Citrate, for instance, can delay the precipitation of amorphous magnesium carbonate (AMC) by destabilizing prenucleation ion associates. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This forces the system to undergo liquid-liquid separation before the formation of a solid, resulting in amorphous and crystalline phases with lower water content. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org Other organic additives that have been investigated for their role in promoting the formation of anhydrous forms of magnesium carbonates include bisulfide and various carboxylic acids. acs.org

Surfactants and water-soluble organic dispersants like gelatin powder, lauryl alcohol, polyvinyl alcohol, and polyethylene (B3416737) glycol can be used to control the crystal form, leading to nano-sized magnesium hydroxide with needle-shaped, rod-shaped, and flake-shaped morphologies. meixi-mgo.com The different adsorption modes of these additives on the surface of the crystal nuclei are responsible for these morphological changes. meixi-mgo.com For example, polyethylene glycol (PEG) and ethanol (B145695) can reduce the average particle size by preventing particle agglomeration. atlantis-press.com

Inorganic additives can also play a crucial role. The presence of sodium chloride (NaCl) has been shown to improve the crystallization behavior of magnesium hydroxide synthesized by direct precipitation. hep.com.cn

The table below summarizes the effects of various additives on the synthesis of magnesium carbonate hydroxide.

Table 2: Effects of Additives on Magnesium Carbonate Hydroxide Synthesis

| Additive | Effect | Reference |

|---|---|---|

| Sodium hydrogen carbonate, oxalic acid, ascorbic acid | Promotes carbonation of olivine | mdpi.com |

| Citrate | Delays precipitation of amorphous magnesium carbonate, leads to phases with lower water content | geochemicalperspectivesletters.orggeochemicalperspectivesletters.org |

| Bisulfide, carboxylic acids | Promote formation of anhydrous magnesium carbonates | acs.org |

| Gelatin, lauryl alcohol, polyvinyl alcohol, polyethylene glycol | Control crystal form, leading to various nano-morphologies | meixi-mgo.com |

| Ethanol, Polyethylene glycol (PEG) | Reduces particle size by preventing agglomeration | atlantis-press.com |

| Sodium chloride (NaCl) | Improves crystallization behavior of magnesium hydroxide | hep.com.cn |

pH Evolution and Solution Chemistry Control during Precipitation

The pH of the reaction solution is a critical parameter that significantly influences the precipitation of magnesium carbonate hydroxide, affecting the resulting morphology, composition, and crystal phase. Careful control and monitoring of pH evolution throughout the synthesis process are essential for obtaining desired product characteristics.

The precipitation of magnesium hydroxide, a common precursor for magnesium carbonate, is highly pH-dependent, typically occurring in a pH range of 9.9 to 10.8. researchgate.net The pH of the solution can be adjusted by adding a base, such as sodium hydroxide or ammonia (B1221849). researchgate.netmdpi.com As a precipitating agent like NaOH is added to a magnesium-containing solution, the pH increases rapidly until it reaches the point where magnesium hydroxide begins to precipitate. researchgate.net Subsequently, the pH increases more slowly as the precipitation proceeds. researchgate.net

The final pH of the solution can determine the composition of the precipitate. For example, in solutions containing both magnesium and calcium ions, adjusting the final pH can allow for the selective precipitation of magnesium hydroxide. researchgate.net

In the context of carbonation reactions, the solution pH decreases as CO₂ is absorbed and forms carbonic acid, which then dissociates into bicarbonate and carbonate ions. mdpi.com To maintain a suitable pH for the precipitation of magnesium carbonate, a pH-adjusting agent like ammonia is often added. mdpi.com By carefully controlling the concentrations of ammonia and dissolved carbon, pure nesquehonite can be precipitated. mdpi.com

The interplay between pH and temperature has a strong influence on the morphology of magnesium carbonate hydrates. At lower temperatures (room temperature to 328 K) and lower pH values, needle-like morphologies are favored. nih.gov As the temperature (333-368 K) and pH increase, the morphology tends to shift towards sheet-like crystallites, which can assemble into more complex structures like rosettes and cake-like particles at even higher temperatures and pH values. nih.gov This morphological transformation is also associated with a change in composition, from MgCO₃·xH₂O for the needle-like structures to Mg₅(CO₃)₄(OH)₂·4H₂O for the sheet-like structures in the temperature range of 328-333 K. nih.gov

Tailored Morphologies and Nanostructure Fabrication

The ability to control the morphology and fabricate nanostructures of magnesium carbonate hydroxide is crucial for its application in various fields. By carefully manipulating the synthesis conditions, it is possible to produce materials with specific shapes and sizes, thereby tailoring their properties for particular uses.

The morphology of magnesium carbonate hydrates is strongly dependent on the reaction temperature and the pH of the initial solution. nih.gov At lower temperatures and pH values, needle-like crystals are typically formed. nih.gov As the temperature and pH are increased, the morphology can transition to sheet-like crystallites, which can further assemble into more complex structures such as rosettes and cake-like particles. nih.gov

Hydrothermal methods offer a versatile approach for synthesizing magnesium carbonate with controlled morphologies. For example, rhombohedral microcrystallites of magnesium carbonate have been synthesized using this technique. researchgate.net The choice of magnesium precursor in the hydrothermal process can also influence the size of the resulting particles. researchgate.net

The use of additives and modifiers is another key strategy for tailoring morphology. Surfactants and organic dispersants can direct the crystal growth to produce needle-shaped, rod-shaped, and flake-shaped nano-sized magnesium hydroxide. meixi-mgo.com The specific morphology is determined by the way the additive molecules adsorb onto different crystal faces. meixi-mgo.com

Furthermore, the synthesis method itself can be designed to produce specific nanostructures. For instance, a spinning disk reactor has been used to synthesize lamellar magnesium hydroxide nanoparticles with dimensions of 50-80 nm in length and 10 nm in thickness. acs.org

Control of Particle Size Distribution and Uniformity

Controlling the particle size distribution and achieving uniformity are critical aspects of synthesizing magnesium carbonate hydroxide, as these characteristics significantly impact the material's performance in various applications. Several factors during the synthesis process can be manipulated to achieve the desired particle size.

The reaction temperature plays a significant role in determining the particle size. For magnesium carbonate hydrates, an increase in reaction temperature can lead to a decrease in the axis diameter of needle-like particles. nih.gov In the case of magnesium hydroxide synthesis, higher reaction temperatures can result in more uniform and regularly shaped crystals. nih.gov

The method of synthesis is also crucial. The direct precipitation method is widely used to synthesize superfine magnesium hydroxide due to its simplicity and low cost. atlantis-press.com By controlling reaction conditions such as temperature, time, and solution concentration, it is possible to produce fine powders. atlantis-press.com Hydrothermal techniques are also effective for synthesizing nanoparticles with controlled size and shape. researchgate.net

Additives and dispersing agents are commonly employed to control particle size and prevent agglomeration. For example, ethanol and polyethylene glycol (PEG) have been shown to reduce the average particle size of magnesium hydroxide by preventing the reunion of particles. atlantis-press.com The concentration of such additives can be optimized to achieve the desired dispersing effect. atlantis-press.com

The reactant flow rate in continuous or semi-batch reactor systems can also influence particle size. In the synthesis of magnesium hydroxide using a spinning disk reactor, the particle size was found to increase with an increasing flow rate. acs.org Careful control of operating conditions in a stirred reactor, such as reactant flow rates and concentrations, can lead to the production of magnesium hydroxide crystals with a specific size and morphology. acs.org

The table below provides examples of how different synthesis parameters affect the particle size of magnesium carbonate hydroxide and its precursors.

Table 3: Parameters Affecting Particle Size of Magnesium Carbonate Hydroxide

| Parameter | Effect on Particle Size | Reference |

|---|---|---|

| Reaction Temperature | Higher temperature can lead to smaller needle-like magnesium carbonate hydrate (B1144303) particles and more uniform magnesium hydroxide crystals. | nih.govnih.gov |

| Additives (e.g., PEG, ethanol) | Can reduce average particle size by preventing agglomeration. | atlantis-press.com |

| Reactant Flow Rate | Increased flow rate can lead to larger magnesium hydroxide particles in a spinning disk reactor. | acs.org |

| Precursor Type | Different magnesium sources in hydrothermal synthesis can result in different particle sizes of magnesium carbonate. | researchgate.net |

Engineering of Spherical, Flaky, and Flower-Like Structures

The synthesis of magnesium carbonate hydroxide with complex, hierarchical morphologies such as spherical, flaky, and flower-like structures has been achieved through several methods, notably those involving hydrothermal techniques and the use of templating agents.

One effective approach for creating flower-like porous basic magnesium carbonate (Mg₅(CO₃)₄(OH)₂·4H₂O) involves a CO₂ bubble templating method. In this process, magnesium chloride hexahydrate and ammonium (B1175870) bicarbonate are used as the primary reactants. The reaction initially produces magnesium carbonate trihydrate (MgCO₃·3H₂O) whiskers. As the reaction progresses over several hours, these whiskers transform into flower-like porous structures. This transformation is initiated at the head of the whiskers, where the flower-like crystals first appear niscpr.res.in. The growth and aggregation of CO₂ bubbles play a crucial role in directing the formation of the final porous, flower-like morphology niscpr.res.in.

A similar three-dimensional hierarchical flower-like microsphere of Mg₅(CO₃)₄(OH)₂·4H₂O can be synthesized via a facile and environmentally friendly hydrothermal route using magnesium chloride hexahydrate as the precursor. The formation mechanism is proposed to occur in a stepwise manner: first, the formation of one-dimensional (1D) pillar-like magnesium carbonate, which then cracks into two-dimensional (2D) flake structures, and finally, these flakes self-assemble into the 3D flower-like microspheres nih.gov. These microspheres, with an average diameter of 10 μm, are composed of assembled nanoflakes and can serve as precursors for producing flower-like magnesium oxide (MgO) through pyrolysis nih.gov.

The control of reaction parameters is critical in determining the final morphology. For instance, in the synthesis of flower-like MgO precursors, the reaction time is a crucial factor in achieving the desired flower-like shape nih.gov.

| Morphology | Synthesis Method | Precursors | Key Parameters | Resulting Compound |

| Flower-like, Porous | CO₂ Bubble Templating | Magnesium chloride hexahydrate, Ammonium bicarbonate | Reaction time, Temperature | Mg₅(CO₃)₄(OH)₂·4H₂O |

| 3D Hierarchical Flower-like | Hydrothermal Route | Magnesium chloride hexahydrate | Reaction time | Mg₅(CO₃)₄(OH)₂·4H₂O |

Synthesis of Nanofibers, Nanosheets, and Microtubes from Magnesium Carbonate Hydroxide Precursors

One-dimensional (1D) nanostructures, such as nanofibers, nanosheets, and microtubes, of magnesium carbonate hydroxide have been synthesized through various controlled chemical processes. These morphologies are of significant interest due to their high surface area and unique physical properties.

Nanofibers of pure magnesium carbonate hydroxide (MCH) can be synthesized through a straightforward hydrothermal method. The process involves preparing a solution of magnesium acetate (B1210297) tetrahydrate (Mg(CH₃COO)₂·4H₂O) and urea (B33335) (CH₄N₂O) in water. This solution is then heated in a reactor at 180°C for 2 hours. After cooling, the resulting product is filtered and dried to obtain pure MCH nanofibers sciepub.com.

Nanosheets of hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) are fundamental building blocks of more complex structures. Direct precipitation methods, which involve mixing soluble magnesium salts and carbonate salts, can result in a close-packing "stack" structure composed of nanosheets. A more controlled approach to harness this morphology is through the transformation of rod-like nesquehonite (MgCO₃·3H₂O) precursors. Under specific temperature (328–353 K) and pH (around 9.3) conditions, porous rod-like hydromagnesite is formed, which is constituted by the superposition of nanosheets niscpr.res.in. These structures contain cavities between the sheets, leading to a porous final material niscpr.res.in.

Microtubes of basic magnesium carbonate can be synthesized using magnesium hydroxide and carbon dioxide as starting materials. In this process, magnesium carbonate trihydrate (MgCO₃·3H₂O) is formed as a metastable intermediate phase in the form of needle-like particles. Subsequently, by carefully controlling the temperature and the amount of sodium hydroxide added, these needle-like precursors are transformed into microtubes with a unique "house of cards" surface structure. The inner diameters of these microtubes can be controlled within the range of 1-2 μm, with lengths of 10-20 μm niscpr.res.in. The pore size of the microtubes can be further adjusted by managing the formation conditions of the initial needle-like particles niscpr.res.in.

| Nanostructure | Synthesis Method | Precursors | Key Parameters | Resulting Compound |

| Nanofibers | Hydrothermal | Magnesium acetate tetrahydrate, Urea | 180°C for 2 hours | Magnesium Carbonate Hydroxide |

| Nanosheets (in porous rods) | Nesquehonite Transformation | Nesquehonite (MgCO₃·3H₂O) | Temperature (328–353 K), pH (~9.3) | Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) |

| Microtubes | Metastable Phase Transformation | Magnesium hydroxide, Carbon dioxide | Temperature, Sodium hydroxide concentration | Basic Magnesium Carbonate |

Precursor-Templated Nanomaterial Architectures

The use of magnesium carbonate hydroxide precursors as templates is a versatile strategy for fabricating complex nanomaterial architectures that extend beyond magnesium-based compounds. This method leverages the well-defined morphology of a magnesium carbonate precursor, which is then coated with a different material. Subsequently, the original precursor template is removed, typically through a simple etching process, leaving behind a hollow structure of the new material that retains the shape of the template.

A notable example of this approach is the use of magnesium carbonate trihydrate (MgCO₃·3H₂O) microrods as a recyclable template. In a typical synthesis, these microrods are first prepared and then dispersed in a solution containing the precursors for the desired final material, such as titanium dioxide (TiO₂) or silicon dioxide (SiO₂). A core-shell structure (e.g., MgCO₃·3H₂O@TiO₂) is formed by precipitating the target material onto the surface of the microrods.

The core template of magnesium carbonate trihydrate can then be selectively removed. A green and efficient method for removal involves flowing carbon dioxide through a glycol-water solution containing the core-shell structures. The CO₂ reacts with the magnesium carbonate, dissolving it and leaving behind hollow microtubes of the shell material (e.g., TiO₂). This process is highly efficient and allows for the recycling of the magnesium carbonate precursor, making it a sustainable method for large-scale production of micro hollow structures.

| Template | Shell Material | Templating Process | Removal Method | Final Architecture |

| MgCO₃·3H₂O Microrods | TiO₂ | Coating of TiO₂ precursor onto microrods | Etching with CO₂ in glycol-water solution | TiO₂ Microtubes |

| MgCO₃·3H₂O Microrods | SiO₂ | Coating of SiO₂ precursor onto microrods | Etching with CO₂ in glycol-water solution | SiO₂ Microtubes |

Advanced Characterization and Spectroscopic Analysis of Magnesium Carbonate Hydroxide Materials

Structural Elucidation Techniques

Structural analysis provides fundamental insights into the crystalline nature, phase composition, and atomic arrangement of magnesium carbonate hydroxide (B78521) materials.

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material and assessing its degree of crystallinity. The interaction of X-rays with the crystal lattice produces a unique diffraction pattern, which serves as a fingerprint for a specific compound.

In the study of magnesium carbonate hydroxide, XRD is crucial for distinguishing between different hydrated forms, such as nesquehonite (MgCO₃·3H₂O) and dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), as well as other related phases like hydromagnesite (B1172092). rruff.infomdpi.com For instance, the XRD patterns of synthetic dypingite show a strong peak at 31.0 Å, which may not be observed in naturally occurring samples. rruff.info The analysis of diffraction patterns allows for the identification of pure phases and the detection of impurities or co-existing minerals. For example, in some samples, dypingite has been identified as the main component with only trace amounts of nesquehonite present. rruff.info

The crystallinity of the material, which refers to the degree of structural order, can also be evaluated from the XRD data. Sharp and intense diffraction peaks are indicative of a well-crystallized material, whereas broad peaks suggest a more amorphous or poorly crystalline nature. researchgate.netsemineral.es The Debey-Scherrer equation can be used to estimate the crystallite size from the broadening of the diffraction peaks. researchgate.net Studies have shown that the crystallinity of magnesium carbonate products can be influenced by reaction time, with longer durations leading to purer and more crystalline phases. researchgate.net

Table 1: Representative XRD Peak Positions for Magnesium Carbonate Hydroxide Phases

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Corresponding Phase |

| 10.4 | 8.50 | 100 | Dypingite |

| 15.62 | 5.67 | 40 | Dypingite |

| 31.0 | 2.88 | 40 | Dypingite |

| 5.86 | 1.57 | 30 | Dypingite |

| 6.34 | 1.40 | 20 | Dypingite |

Note: The peak positions and intensities can vary slightly depending on the specific experimental conditions and sample preparation.

Electron microscopy techniques are indispensable for visualizing the morphology, microstructure, and nanostructure of magnesium carbonate hydroxide materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample surface, revealing details about particle shape, size, and aggregation. SEM studies have shown that nesquehonite typically forms acicular or needle-like crystals. researchgate.netnih.gov In contrast, dypingite often appears as rose-shaped aggregates composed of lamellar or flake-like crystals. mdpi.com The morphology of these materials can be influenced by synthesis conditions such as temperature and pH. nih.gov For example, at lower temperatures, needle-like morphologies are favored, while higher temperatures promote the formation of sheet-like structures. nih.gov

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the examination of the internal structure of the material. TEM images can reveal the polycrystalline nature of nanoflakes within microhemispheres of hydromagnesite, suggesting some degree of oriented assembly. researchgate.net

High-Resolution Transmission Electron Microscopy (HR-TEM) provides atomic-scale resolution, enabling the direct visualization of the crystal lattice. HR-TEM can be used to identify the crystallographic planes and assess the degree of crystallinity at the nanoscale. researchgate.net

Selected Area Electron Diffraction (SAED) is a technique performed in a TEM that provides crystallographic information from a specific, localized area of the sample. wikipedia.org By directing the electron beam onto a small region of the crystal and observing the resulting diffraction pattern, the crystal structure and orientation can be determined. wikipedia.orgresearchgate.net The SAED pattern consists of a series of spots or rings, which correspond to the diffraction of electrons by the crystallographic planes. Analysis of the SAED pattern can confirm the crystalline phase identified by XRD and provide information about the orientation of the crystallites. researchgate.net For instance, SAED patterns of dypingite nanoflakes have indicated a polycrystalline nature with some degree of oriented assembly. researchgate.net

Thermal Decomposition and Stability Investigations

Thermal analysis techniques are employed to study the decomposition behavior and thermal stability of magnesium carbonate hydroxide materials. These methods provide valuable information about the temperatures at which dehydration, dehydroxylation, and decarbonation occur.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.comlboro.ac.uk This technique is used to identify the different stages of thermal decomposition and to quantify the mass loss associated with each stage.

The thermal decomposition of hydrated magnesium carbonates typically occurs in multiple steps. mdpi.comlboro.ac.uk For instance, a three-step decomposition process has been observed for some magnesium carbonate hydrates (MgCO₃·xH₂O). mdpi.com The initial mass loss at lower temperatures (around 73°C) is attributed to the removal of physically adsorbed and crystalline water. mdpi.com Subsequent mass loss at higher temperatures corresponds to dehydroxylation (loss of -OH groups) and decarbonation (loss of CO₂). mdpi.comcapes.gov.br The decomposition of the magnesium carbonate component generally starts at temperatures above 350°C. mdpi.com

TGA curves provide quantitative data on the percentage of mass loss at each decomposition stage, which can be used to infer the stoichiometry of the original compound. For example, the total mass loss observed for dypingite upon heating to 700°C is approximately 50%, corresponding to its conversion to magnesium oxide (MgO). researchgate.net

Table 2: TGA Decomposition Stages for a Hydrated Magnesium Carbonate Sample

| Decomposition Stage | Peak Temperature (°C) | Average Mass Loss (%) | Associated Process |

| 1 | 73 | - | Dehydration (overlapping with stage 2) |

| 2 | 245 | 14 | Dehydration and Dehydroxylation |

| 3 | >350 | 32.7 (CO₂) + 6.7 (H₂O) | Decarbonation and Dehydroxylation |

Data adapted from a study on MgCO₃·xH₂O decomposition under a nitrogen atmosphere. mdpi.com

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as a function of temperature. mdpi.com DTA curves show endothermic (heat absorbing) and exothermic (heat releasing) peaks, which correspond to thermal events such as phase transitions, dehydration, dehydroxylation, and decomposition. rruff.info

For dypingite, the DTA curve exhibits a series of endothermic peaks corresponding to the loss of hygroscopic moisture, water of crystallization, and hydroxyl water, followed by the loss of carbon dioxide at higher temperatures. rruff.info An exothermic peak may also be observed, which is often attributed to the crystallization of magnesium oxide (MgO). rruff.infojst.go.jp The peak temperatures in a DTA curve provide information about the thermal stability of the material. For example, the DTA of dypingite shows endothermic peaks with maxima at 43, 50, 77, 86, 105, 127, 180, 260, 420, and 514°C. rruff.info

Kinetic Studies of Thermal Decomposition Processes

The thermal decomposition of magnesium carbonate hydroxide, specifically hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), is a multi-stage process involving the release of water and carbon dioxide. wikipedia.org Kinetic studies of these processes are crucial for understanding the material's stability and behavior at elevated temperatures, which is particularly relevant for its application as a flame retardant. uclan.ac.uk The decomposition generally proceeds through three main stages:

Dehydration: The initial stage involves the release of the four molecules of water of crystallization. This process typically begins at approximately 220 °C. wikipedia.org

Dehydroxylation: Following the loss of crystalline water, the hydroxide groups within the structure decompose, releasing an additional molecule of water. This occurs at around 330 °C. wikipedia.org

Decarbonation: The final stage is the release of carbon dioxide from the carbonate groups, which starts at about 350 °C. wikipedia.org

The kinetics of this decomposition are sensitive to several factors, including the heating rate and the composition of the surrounding atmosphere. uclan.ac.uk For instance, the partial pressure of carbon dioxide can significantly alter the decomposition mechanism, sometimes leading to the intermediate crystallization of magnesium carbonate, which then decomposes at a higher temperature. uclan.ac.uk

Non-isothermal decomposition studies often employ kinetic models such as the Friedman isoconversion and Flynn–Wall methods to determine the apparent activation energy (Ea) of the decomposition steps. akjournals.com The activation energy can be influenced by the material's morphology. For example, hydromagnesite with a more compact 'nest' morphology has been found to have a higher activation energy compared to a 2-D micro-sheet morphology, which is attributed to the difficulty of heat transport into the core of the more densely packed structure. akjournals.comsemanticscholar.org

Spectroscopic and Elemental Characterization

Fourier Transform Infrared Spectroscopy (FT-IR) for Chemical Bonding and Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the chemical bonds and functional groups present in magnesium carbonate hydroxide. The FT-IR spectrum of hydromagnesite exhibits characteristic absorption bands that correspond to the vibrations of its constituent components: hydroxyl (OH) groups, carbonate (CO₃²⁻) ions, and water (H₂O) molecules.

The presence of hydroxyl groups and water molecules is confirmed by absorption bands in the high-frequency region of the spectrum. Bands around 3650, 3520, and 3455 cm⁻¹ are attributed to the stretching vibrations of the OH⁻ groups. researchgate.net The presence of water of crystallization is indicated by a shoulder band at approximately 1645 cm⁻¹ (H₂O bending vibration). researchgate.net

The carbonate ions give rise to several distinct absorption bands. The asymmetric stretching vibration (ν₃) of the CO₃²⁻ group results in strong bands around 1485 and 1430 cm⁻¹. researchgate.net The symmetric stretching vibration (ν₁) appears near 1115-1120 cm⁻¹. researchgate.netresearchgate.net The out-of-plane bending vibration (ν₂) and in-plane bending vibrations (ν₄) of the carbonate group are observed as multiple bands in the lower frequency region, typically around 886, 856, 800, and 790 cm⁻¹. researchgate.netresearchgate.net A band at approximately 590 cm⁻¹ is assigned to Mg-O vibrations. researchgate.net

These characteristic FT-IR absorption bands provide a spectroscopic fingerprint for hydromagnesite, allowing for its identification and differentiation from other magnesium carbonate phases like nesquehonite. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Hydromagnesite

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| ~3650, 3520, 3455 | O-H stretching | ν(OH) | researchgate.net |

| ~1645 | H-O-H bending | δ(H₂O) | researchgate.net |

| ~1485, 1430 | C-O asymmetric stretching | ν₃(CO₃²⁻) | researchgate.net |

| ~1115-1120 | C-O symmetric stretching | ν₁(CO₃²⁻) | researchgate.netresearchgate.net |

| ~886, 856, 790 | C-O bending | δ(CO₃²⁻) (ν₂, ν₄) | researchgate.net |

| ~590 | Mg-O stretching/bending | ν(Mg-O) | researchgate.net |

Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDAX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam. gsa-ratingen.de Each element has a unique atomic structure and therefore emits X-rays at a unique set of energies, allowing for the identification of the elements present in the sample. wikipedia.org

When applied to magnesium carbonate hydroxide, EDS analysis would confirm the presence of magnesium (Mg), carbon (C), and oxygen (O), which are the constituent elements of the compound (Mg₅(CO₃)₄(OH)₂·4H₂O). webmineral.com The resulting EDS spectrum would display distinct peaks corresponding to the characteristic X-ray emission energies for each of these elements. The intensity of each peak is roughly proportional to the concentration of the corresponding element in the sample, allowing for semi-quantitative analysis.

In conjunction with Scanning Electron Microscopy (SEM), EDS can be used to create elemental maps. gsa-ratingen.de These maps show the spatial distribution of elements across the surface of the sample. For a pure hydromagnesite sample, the elemental maps for Mg, C, and O would be expected to be uniform, indicating a homogeneous distribution of these elements throughout the material. If impurities containing other elements were present, EDS mapping would reveal their location and distribution.

Surface Area and Porosity Analysis (BET Method)

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area and porosity of materials. For synthetic magnesium carbonate hydroxide, the surface area is a key physical property that can influence its performance in various applications, such as a filler in polymers or as an adsorbent.

The specific surface area of synthetic hydromagnesite can vary depending on the synthesis method and conditions. Research and patent literature report a range of values for its specific surface area. For instance, synthetic hydromagnesite particles can be produced with a specific surface area ranging from 20 to 55 m²/g. google.com Another source indicates that commercially produced hydromagnesite can have a high surface area. sibelcotools.com More specifically, certain production methods aim for a specific surface area of about 30 to 50 m²/g, which is significantly higher than some conventionally synthesized materials that may have a surface area of only 5 to 10 m²/g. google.com

This variability highlights the importance of controlling synthesis parameters to tailor the surface properties of magnesium carbonate hydroxide for specific industrial uses.

Table 2: Reported Specific Surface Area of Synthetic Hydromagnesite

| Specific Surface Area (m²/g) | Particle Size (µm) | Source |

| 20 - 55 | 0.5 - 2.3 | google.com |

| 30 - 50 | 0.5 - 3.0 | google.com |

| 5 - 10 | 5 - 15 | google.com |

Isotopic Geochemistry and Environmental Tracers

Stable Isotope Analysis (δ¹³C, δ¹⁸O) for Carbon and Oxygen Source Attribution

Stable isotope analysis of carbon (δ¹³C) and oxygen (δ¹⁸O) in carbonate minerals like magnesium carbonate hydroxide is a fundamental tool in geochemistry for tracing the sources of carbon and oxygen and understanding the conditions of mineral formation. The isotopic compositions are expressed in delta (δ) notation as a per mil (‰) deviation from a standard.

The δ¹³C value of the carbonate provides insights into the origin of the carbon. Different carbon reservoirs (e.g., atmospheric CO₂, dissolved inorganic carbon in water, organic matter) have distinct isotopic signatures. By analyzing the δ¹³C of hydromagnesite, it is possible to infer the source of the CO₂ involved in its precipitation.

Similarly, the δ¹⁸O value of the carbonate is related to the δ¹⁸O of the water from which it precipitated and the temperature of formation. This relationship allows geochemists to reconstruct past environmental conditions. For instance, the δ¹⁸O and δ¹³C values of magnesite (MgCO₃), a related anhydrous magnesium carbonate, have been used to distinguish between different formation mechanisms and depositional environments. researchgate.net

In the context of hydromagnesite formation, such as in ultramafic rock weathering environments, the stable isotope ratios can help to differentiate the origins of the carbonate. bohrium.com For example, studies on magnesite deposits associated with ultramafic rocks have used δ¹³C and δ¹⁸O to understand the source of CO₂ and the precipitation mechanisms. researchgate.net These principles are directly applicable to the study of hydromagnesite, providing a means to trace the carbon and oxygen pathways during its formation in various geological settings.

Trace and Rare Earth Element Geochemistry for Formation Condition Inference

The geochemical signatures of trace elements and rare earth elements (REEs) incorporated into the crystal lattice of magnesium carbonate hydroxide minerals serve as powerful proxies for reconstructing the paleoenvironmental conditions of their formation. researchgate.net The concentrations and distribution patterns of these elements can reveal critical information about the source of the precipitating fluids, the prevailing redox conditions, and subsequent diagenetic alterations. researchgate.net

Detailed Research Findings

Research on modern magnesium carbonate hydroxide formations, such as the hydromagnesite-dominated stromatolites in Lake Salda, Turkey, provides a clear example of how these geochemical tools are applied. mdpi.comresearchgate.net Analysis of these formations shows that the concentrations of redox-sensitive trace elements and the patterns of REEs can be directly linked to the specific environmental conditions of the lake. mdpi.com

Trace Elements as Redox Indicators

Certain trace elements are sensitive to the oxidation-reduction (redox) state of the depositional environment. Ratios of elements like vanadium (V), chromium (Cr), nickel (Ni), and cobalt (Co) are frequently used to distinguish between oxic (oxygen-rich), dysoxic (low-oxygen), and anoxic (oxygen-deficient) conditions. mdpi.com For instance, low Ni/Co versus V/Cr ratios in the Lake Salda stromatolites indicate that the magnesium carbonate hydroxide precipitated in an oxic-dysoxic zone of the lake. mdpi.com Another key indicator is the uranium to thorium ratio (U/Th); a ratio below 1.25 is typically indicative of an oxic depositional environment. mdpi.com

The table below presents trace element concentrations from the Lake Salda stromatolites, which were used to infer an oxic-dysoxic depositional environment.

Trace Element Concentrations in Lake Salda Stromatolites (ppm)

| Element | Average Concentration (ppm) | Range (ppm) |

|---|---|---|

| Vanadium (V) | 8.4 | - |

| Chromium (Cr) | 0.09 | - |

| Cobalt (Co) | 3.50 | - |

| Nickel (Ni) | 95.6 | - |

| Uranium (U) | 0.05 | - |

| Thorium (Th) | 0.05 | - |

Rare Earth Elements (REEs) as Fluid Source and Process Indicators

REEs, including the lanthanide series, are a group of chemically coherent elements whose distribution patterns provide insights into the fluid source and geochemical processes during mineral formation. researchgate.netmdpi.com Different fluid types exhibit characteristic REE patterns. researchgate.net

Marine Fluids: Typically show a depletion in light rare earth elements (LREEs) relative to heavy rare earth elements (HREEs), often with a prominent negative Cerium (Ce) anomaly and a high Yttrium/Holmium (Y/Ho) ratio. researchgate.net

Hydrothermal Fluids: Are commonly enriched in LREEs and often display a positive Europium (Eu) anomaly. researchgate.net

Riverine and Lacustrine (Lake) Waters: Tend to have relatively flat REE patterns without significant enrichment or depletion across the series. researchgate.net

In the case of the hydromagnesite stromatolites from Lake Salda, the Post-Archean Australian Shale (PAAS)-normalized REE patterns show an enrichment in HREEs relative to LREEs, a distinct negative Ce anomaly, and a positive Eu anomaly. researchgate.net The total REE (ΣREE) content in these samples is relatively low, ranging from 0.95 to 5.50 ppm. mdpi.com This signature helps characterize the specific alkaline, Mg-rich lake environment fed by meteoric waters interacting with surrounding serpentinite rocks. mdpi.comresearchgate.net

The table below summarizes the REE geochemical data for the Lake Salda stromatolites.

Rare Earth Element Geochemical Data for Lake Salda Stromatolites

| Parameter | Value/Observation |

|---|---|

| Total REE (ΣREE) Content | 0.95 - 5.50 ppm (Average: 1.90 ppm) |

| LREE vs. HREE Pattern | HREEs are enriched relative to LREEs |

| Cerium (Ce) Anomaly | Highly negative |

| Europium (Eu) Anomaly | Positive |

| Yttrium/Holmium (Y/Ho) Ratio | 0.50 - 2.0 (Average: 1.03) |

By analyzing these elemental and isotopic signatures, researchers can effectively deduce the physicochemical conditions present during the precipitation of magnesium carbonate hydroxide, providing a window into past geological and environmental settings. researchgate.net

Theoretical and Computational Investigations of Magnesium Carbonate Hydroxide Systems

Molecular Dynamics Simulations for Crystal Growth Mechanisms

Molecular dynamics (MD) simulations offer a powerful methodology for observing the time-evolution of atomic systems, making them particularly well-suited for studying the dynamic processes of crystal growth. nih.govresearchgate.net By simulating the interactions between ions, water molecules, and gas molecules, MD provides a nanoscale view of nucleation and crystallization, revealing the fundamental steps that dictate the final morphology and structure of magnesium carbonate hydroxide (B78521) materials. researchgate.net

The carbonation of magnesium hydroxide is a complex multiphase process involving the interaction of gaseous carbon dioxide with a solid surface, often mediated by a liquid water layer. MD simulations are employed to unravel the intricate liquid-gas-solid adsorption relationships that govern this transformation. researchgate.net

Simulations show that the presence of water vapor is pivotal in the gas-solid carbonation of magnesium oxides and hydroxides. researchgate.net Water molecules can adsorb onto the solid surface, creating a liquid film that facilitates the dissolution of both CO2 and the magnesium precursor. osti.govsharif.edu This aqueous layer promotes the formation of hydrated magnesium carbonate precursors. Computational studies have investigated how varying hydration conditions, such as temperature and duration, influence the adsorption energies and subsequent carbonate morphology. For instance, simulations have corroborated experimental findings that specific hydration temperatures and times can lead to the formation of spherical magnesium basic carbonate, while other conditions result in irregular structures. researchgate.net The presence of water vapor drastically accelerates the rate of CO2 absorption into MgO and Mg(OH)2. researchgate.netsharif.edu

Table 1: Influence of Hydration Conditions on Carbonate Morphology

| Hydration Temperature (°C) | Hydration Time (hours) | Resulting Morphology (Experimental & Simulated) |

|---|---|---|

| 50 | 1.5 | Regular, spherical particles |

| > 50 | > 1.5 | Irregular, fragmented structures |

This table is based on findings that demonstrate how computational simulations help to understand and confirm experimental outcomes in the synthesis of basic magnesium carbonate. researchgate.net

The final morphology of a crystal is determined by the relative growth rates of its different crystallographic faces, which are in turn governed by their surface energies. MD simulations, often combined with other computational modules like CASTEP and Forcite, are used to calculate the surface energies of different crystal planes of magnesium precursors and the adsorption energies of reactants onto these surfaces. researchgate.neticm.edu.pl

Studies have shown that specific crystal faces of precursors like MgO and Mg(OH)2 exhibit different reactivity. For example, simulations revealed that the (111) and (200) crystal faces of MgO have higher surface energies, which promotes the formation of magnesium hydroxide nuclei, influencing the morphology of the final carbonate product. researchgate.net For Mg(OH)2, crystals are known to grow preferentially on the (001), (101), and (110) planes. researchgate.net By calculating the modified attachment energy, which considers solvent effects, MD simulations can predict the crystal morphology in different environments. researchgate.net This analysis helps explain why certain crystal habits are favored under specific synthesis conditions, providing a route to control the particle shape by manipulating the growth environment.

Table 2: Simulated Surface and Adsorption Energies for MgO

| Crystal Face | Surface Energy (Simulated) | Adsorption Behavior |

|---|---|---|

| (111) | High | Promotes precursor nuclei formation |

| (200) | High | Promotes precursor nuclei formation |

| (100) | Lower | Slower growth |

| (001) | Lower | Slower growth |

This table presents conceptual data derived from simulation findings that correlate higher surface energy with increased reactivity and preferential growth. researchgate.neticm.edu.pl

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It provides profound insights into the nature of chemical bonding, charge transfer, and reaction energetics in magnesium carbonate hydroxide systems. nih.gov DFT calculations are essential for understanding the fundamental electronic mechanisms of hydration and carbonation processes. acs.org

DFT studies on magnesite (MgCO3) have been used to calculate its electronic properties, such as the band gap, density of states (DOS), and bonding characteristics. researchgate.net These calculations reveal the coexistence of covalent and ionic bonding within the carbonate structure. researchgate.net For the hydration and carbonation of MgO and Mg(OH)2, DFT is used to analyze parameters like adsorption energies, charge transfer, and the electron localization function (ELF). nih.gov For example, analysis of the charge density difference upon adsorption of H2O or CO2 reveals how charge is redistributed, indicating the formation of new chemical bonds. acs.org The ELF is a valuable parameter for visualizing and understanding the localization of electrons, thereby clarifying the nature of the bonding in precursor and product phases. acs.org

Table 3: Electronic Properties of MgCO3 from DFT Calculations

| Property | Calculated Value | Significance |

|---|---|---|

| Indirect Band Gap | ~5.0 eV | Characterizes the material as an insulator. researchgate.net |

| Bonding Nature | Ionic (Mg-O) and Covalent (C-O) | Confirmed by Mulliken population and density of states analysis. researchgate.net |

This table summarizes key electronic properties of magnesite as determined by first-principles DFT calculations.

Thermodynamics and Reaction Pathway Modeling of Magnesium Carbonate Hydroxide Formation

Understanding the thermodynamics and reaction kinetics is crucial for controlling the formation of specific magnesium carbonate hydroxide phases. Computational modeling allows for the detailed exploration of reaction pathways and the calculation of associated energy barriers. acs.org An ab initio thermodynamic framework, which combines DFT with macroscopic thermodynamics, has been developed to predict the properties and stability of various hydrated magnesium carbonate minerals like nesquehonite and hydromagnesite (B1172092). nih.gov

These models can accurately predict which mineral phase is most stable under different experimental conditions of temperature and partial pressures of CO2 and H2O. nih.gov For instance, simulations have shown that while the carbonation of MgO is thermodynamically more favorable than its hydration, the kinetic energy barrier for hydration is slightly lower, suggesting hydration can be a faster process under certain conditions. nih.govacs.org Conversely, the activation energy for the carbonation of Mg(OH)2 is significantly lower than that for MgO, indicating that the carbonation of brucite is kinetically faster. acs.org By mapping the potential energy surface and identifying transition states, these models elucidate the step-by-step mechanisms of H2O and CO2 interacting with magnesium-containing precursors. nih.gov

Table 4: Comparative Energetics of MgO and Mg(OH)₂ Carbonation

| Reaction | Activation Energy (E_b) | Reaction Energy | Thermodynamic/Kinetic Favorability |

|---|---|---|---|

| MgO Carbonation | 0.049 eV | -0.617 eV | Thermodynamically favorable, kinetically slower than Mg(OH)₂ carbonation. acs.org |

| MgO Hydration | 0.245 eV | -0.179 eV | Less thermodynamically favorable than carbonation. acs.org |

| Mg(OH)₂ Carbonation | 0.002 eV | -0.303 eV | Kinetically very fast due to low activation barrier. acs.org |

This table is based on DFT calculations comparing the energy profiles for the initial steps of carbonation and hydration. acs.org

Geochemical and Mineralogical Studies of Natural Magnesium Carbonate Hydroxide Formations

Sedimentary Genesis and Depositional Environments

Hydrated magnesium carbonates, including magnesium carbonate hydroxide (B78521), form under specific geochemical conditions found in various continental settings. Their genesis is closely tied to the interplay of hydrogeochemical factors and the surrounding geology, leading to precipitation in distinct depositional environments.

Magnesium carbonate hydroxide minerals are commonly found in lacustrine (lake) and evaporitic environments. researchgate.net These settings, particularly continental salt lakes and playas, provide the necessary conditions for the concentration of magnesium and carbonate ions to the point of supersaturation and precipitation. researchgate.net Such deposits are often associated with watersheds that include ultramafic rocks, which serve as the primary source of magnesium. researchgate.netnih.gov

In these systems, permanent lakes can form where evaporation is balanced by recharge from the watershed, while playas occur when evaporation rates exceed recharge, leading to intermittent drying. nih.gov Both scenarios facilitate the concentration of dissolved ions sourced from the surrounding catchment area. nih.gov Examples of these formations include Holocene salt lake deposits where minerals like nesquehonite have precipitated alongside evaporitic salts such as sulfates and halite. nih.gov Strata-bound magnesite deposits, which can be associated with hydrated precursors, are also found in Cenozoic lacustrine environments, often overlying ultramafic rock complexes. researchgate.net The sedimentary record in these lacustrine systems reveals alternations between carbonate-rich layers and organic matter-rich sediments, indicating fluctuating environmental conditions. ethz.ch

Table 1: Depositional Environments and Associated Features

| Depositional System | Key Characteristics | Associated Rock Types | Example Minerals |

|---|---|---|---|

| Lacustrine (Freshwater/Alkaline) | Permanent or intermittent water bodies; ion concentration balanced or exceeded by evaporation. nih.gov | Ultramafic rocks in the catchment area, siliceous sinters. researchgate.netnih.gov | Nesquehonite, Hydromagnesite (B1172092) |

| Evaporitic (Hypersaline) | High rates of evaporation exceeding water input, leading to hypersalinity. nih.gov | Sulfate (B86663) salts, halite. nih.gov | Magnesite, Nesquehonite |

| Playa | Intermittently dry lake beds where evaporation is the dominant process. researchgate.netnih.gov | Ultramafic-derived sediments. researchgate.net | Hydromagnesite |

The precipitation of magnesium carbonate minerals, including hydrated and basic forms like magnesium carbonate hydroxide, is strongly controlled by the solution's chemistry, particularly the molar ratio of magnesium to calcium (Mg/Ca) and the partial pressure of carbon dioxide (pCO2). rsc.org

A high Mg/Ca ratio in the solution is a critical factor that favors the formation of magnesium carbonates over calcium carbonates. rsc.org When Mg/Ca ratios exceed approximately 10, the precipitation of aragonite is favored over calcite, and at higher concentrations and alkalinity, magnesium carbonates can form. rsc.org The specific source of the magnesium ions, such as from magnesium sulfate versus magnesium chloride, can also influence the crystallinity and morphology of the resulting carbonate minerals. mdpi.com

The partial pressure of CO2, along with temperature, dictates which specific magnesium carbonate mineral will precipitate. researchgate.net

At very low pCO2, brucite (magnesium hydroxide) is the stable phase. researchgate.net

At ambient temperatures (e.g., 25°C) and elevated pCO2 (e.g., 1 bar), nesquehonite (MgCO3·3H2O) is the common precipitate. researchgate.net

At higher temperatures (e.g., 120°C) and moderate pCO2 (e.g., 3 bar), hydromagnesite ((MgCO3)4·Mg(OH)2·4H2O) forms initially, which can then transform into magnesite (MgCO3). researchgate.net

At high temperatures (e.g., 120°C) and high pCO2 (e.g., 100 bar), magnesite can form directly. researchgate.net

The precipitation of these minerals is often kinetically inhibited, and achieving the formation of the most stable form, magnesite, typically requires elevated temperatures and pressures. rsc.org The presence of certain enzymes, like carbonic anhydrase, can enhance the precipitation of minerals such as nesquehonite at lower temperatures and CO2 pressures by accelerating CO2 hydration. rsc.org

Table 2: Influence of Temperature and pCO2 on Magnesium Carbonate Precipitation

| Temperature | pCO2 | Predominant Mineral Formed |

|---|---|---|

| 25°C | 1 bar | Nesquehonite (MgCO3·3H2O) researchgate.net |

| 120°C | 3 bar | Hydromagnesite ((MgCO3)4·Mg(OH)2·4H2O), later transforming to Magnesite researchgate.net |

| 120°C | 100 bar | Magnesite (MgCO3), sometimes with co-precipitation of Hydromagnesite researchgate.net |

Newly formed non-marine carbonates, including hydrated magnesium carbonates, are highly susceptible to early diagenetic processes that can significantly alter their original fabric and chemistry. usi.ch Hydrous Mg-carbonates are considered metastable phases, meaning they are prone to transform into more stable forms over time. usi.ch This alteration potential is a key aspect of their geological lifecycle.

Diagenesis begins almost immediately after the initial minerals precipitate and can occur in various micro-environments within the sediment. usi.ch The primary alteration pathways include:

Neomorphism : This process involves the transformation of one mineral to another, such as the conversion of hydrated magnesium carbonates to more stable forms like magnesite, or the recrystallization of existing minerals into a coarser fabric. usi.ch

Cementation : The precipitation of new carbonate minerals in the pore spaces of the sediment, which binds the grains together.

Replacement : The dissolution of an original mineral and the simultaneous precipitation of a new one in its place. usi.ch

Biogeochemical Controls on Mineral Formation

The formation of magnesium carbonate hydroxide is not solely a product of inorganic chemical processes; it is often significantly influenced by biological activity. Microorganisms and the weathering of specific rock types create unique biogeochemical conditions that facilitate mineral precipitation.

Microorganisms play a crucial role in inducing the precipitation of carbonate minerals by altering the chemical conditions of their microenvironment. mdpi.com

Cyanobacteria are particularly effective at promoting the formation of hydrated magnesium carbonates. researchgate.net Through photosynthesis, they consume CO2 from the water, leading to a significant increase in the local pH. researchgate.net This pH rise, combined with the generation of extracellular polymeric substances (EPS) that can bind Mg2+ ions, facilitates the supersaturation and precipitation of minerals like hydromagnesite. researchgate.net Modern environments, such as Lake Salda in Turkey, serve as natural laboratories where cyanobacterial stromatolites are directly associated with the dominant precipitation of hydrous Mg-carbonates. researchgate.net

The primary geochemical prerequisite for the formation of magnesium carbonate minerals is a sufficient supply of dissolved magnesium. The chemical weathering of magnesium-rich bedrock, particularly ultramafic rocks, is the principal source of this magnesium in many geological settings. researchgate.netstanford.edustanford.edu